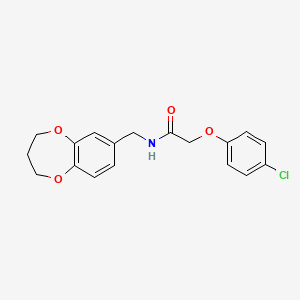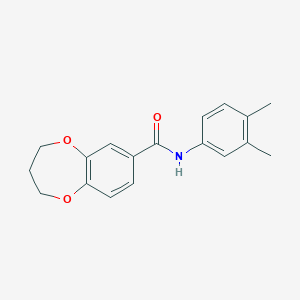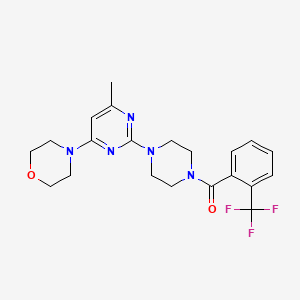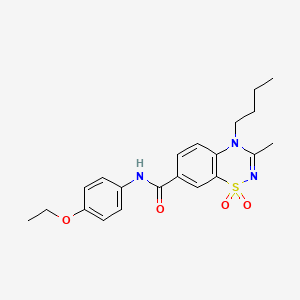
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a chlorophenoxy group and a benzodioxepin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the Benzodioxepin Intermediate: The benzodioxepin moiety is synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the benzodioxepin intermediate under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
化学
この化合物は、特に新しい材料や医薬品の開発における有機合成のビルディングブロックとして使用できます。
生物学
これは、抗菌性、抗真菌性、または抗癌性などの潜在的な生物学的活性について調査される可能性があります。
医学
産業
その独特の構造的特徴により、ポリマーやコーティングなどの新しい材料の開発に役立つ可能性があります。
作用機序
作用機序は、特定の生物学的標的に依存します。例えば、この化合物が抗菌活性を示す場合、細菌細胞壁の合成を阻害したり、膜の完全性を破壊したりする可能性があります。分子標的は、酵素、受容体、または核酸を含む可能性があります。
6. 類似の化合物との比較
類似の化合物
2-(4-クロロフェノキシ)酢酸: 除草活性を持つ可能性のある単純な類似体。
ベンゾジオキセピン誘導体: 様々な生物学的活性を持つ可能性のある、類似の環構造を持つ化合物。
独自性
2-(4-クロロフェノキシ)-N-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イルメチル)アセトアミドにおけるクロロフェノキシとベンゾジオキセピン部分の組み合わせは、単純な類似体と比較して、強化された生物学的活性や安定性などのユニークな特性を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-BROMOPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
- 2-(4-METHOXYPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
Uniqueness
2-(4-CHLOROPHENOXY)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored functionalities.
特性
分子式 |
C18H18ClNO4 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C18H18ClNO4/c19-14-3-5-15(6-4-14)24-12-18(21)20-11-13-2-7-16-17(10-13)23-9-1-8-22-16/h2-7,10H,1,8-9,11-12H2,(H,20,21) |
InChIキー |
ACCKWQLKGWNKHL-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Cl)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237641.png)

![Ethyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11237649.png)

![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11237655.png)


![N-(2,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237671.png)
![N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11237680.png)
![N-(2,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11237681.png)


![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-3-carboxamide](/img/structure/B11237697.png)
![1-(benzylsulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11237705.png)
